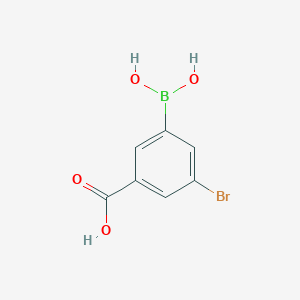

3-ブロモ-5-カルボキシフェニルボロン酸

概要

説明

3-Borono-5-bromobenzoic acid (3-BBBA) is a boron-containing organic acid that has been studied extensively due to its unique properties and potential applications in scientific research. 3-BBBA has been used in various fields of chemistry, including organic synthesis, materials science, and biochemistry. It has also been used in the synthesis of other boron-containing compounds and as a catalyst in organic reactions.

科学的研究の応用

医薬品化学

ボロン酸とその誘導体は、特にボルテゾミブという薬剤の発見以来、医薬品化学において関心を集めています . 生物活性分子にボロン酸基を導入することによる分子修飾は、選択性、物理化学的特性、薬物動態的特性を改変し、既存の活性を向上させることが示されています .

抗がん剤としての応用

ボロン酸は、抗がん剤としての可能性を示しています。 例えば、ボルテゾミブは、ボロン酸誘導体であり、多発性骨髄腫の治療に使用されるプロテアソーム阻害剤です .

抗菌剤としての応用

ボロン酸は、抗菌作用についても研究されています。 細菌酵素の阻害剤として作用し、抗生物質耐性との闘いに貢献することができます .

抗ウイルス剤としての応用

抗ウイルス研究の分野では、ボロン酸は有望な結果を示しています。 重要なウイルス酵素を阻害することができ、新しい抗ウイルス薬の開発のための潜在的な経路を提供します .

センサーとデリバリーシステム

ボロン酸は、センサーとデリバリーシステムの開発に利用されています。 ジオールと可逆的な共有結合を形成する能力により、糖尿病の管理において重要なツールであるグルコースセンサーの設計に役立ちます .

鈴木・宮浦カップリング反応

3-カルボキシフェニルボロン酸は、鈴木・宮浦カップリング反応によりブロモアニリンと反応させることで、ビアリール誘導体の調製に使用できます .

官能基化ジハロフェニルボロン酸の調製

この化合物は、ジハロフェニルジオキサザボロシンのリチオ化と求電子試薬との反応により、官能基化ジハロフェニルボロン酸を調製するための試薬として使用できます .

ピラゾロピリミジナミン誘導体の調製

これは、チロシンおよびホスホイノシチドキナーゼ阻害剤として知られているピラゾロピリミジナミン誘導体の調製のための試薬としても使用できます .

Safety and Hazards

作用機序

Target of Action

The primary target of 3-Bromo-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

生化学分析

Biochemical Properties

3-Borono-5-bromobenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes and proteins through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where 3-Borono-5-bromobenzoic acid can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of 3-Borono-5-bromobenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific kinases involved in cell signaling, leading to altered phosphorylation states of downstream targets. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, 3-Borono-5-bromobenzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of its boronic acid group to serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, the bromine atom in the compound can participate in halogen bonding interactions with biomolecules, further influencing its binding affinity and specificity . These interactions can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Borono-5-bromobenzoic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid and bromobenzoic acid derivatives. Long-term exposure to 3-Borono-5-bromobenzoic acid in in vitro and in vivo studies has shown that it can cause sustained inhibition of enzyme activity and prolonged alterations in cellular functions .

Dosage Effects in Animal Models

The effects of 3-Borono-5-bromobenzoic acid vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired biochemical effect without inducing toxicity .

Metabolic Pathways

3-Borono-5-bromobenzoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated and deboronated metabolites. These metabolic transformations can affect the compound’s activity and its impact on metabolic fluxes and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 3-Borono-5-bromobenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s boronic acid group can form complexes with intracellular molecules, influencing its distribution and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Borono-5-bromobenzoic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. Its activity and function can be modulated by its localization, affecting processes such as enzyme inhibition and gene regulation .

特性

IUPAC Name |

3-borono-5-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBLIPMCDMSOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466951 | |

| Record name | 3-Borono-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913835-73-1 | |

| Record name | 3-Borono-5-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Borono-5-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

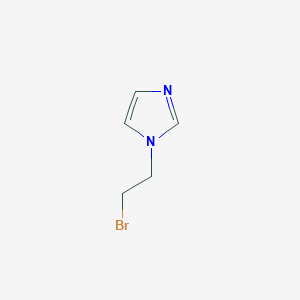

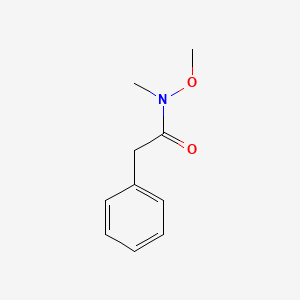

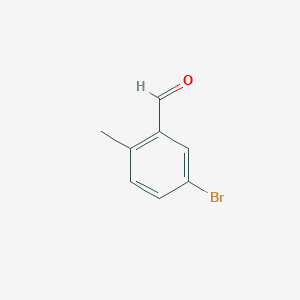

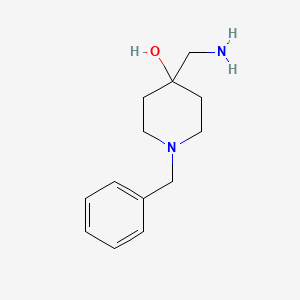

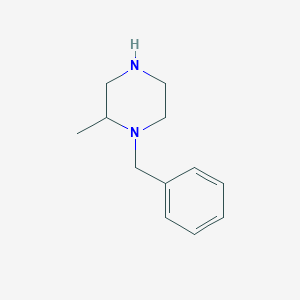

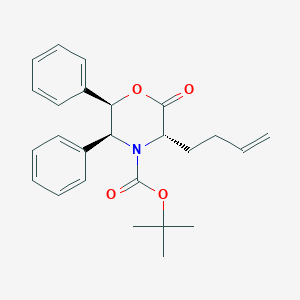

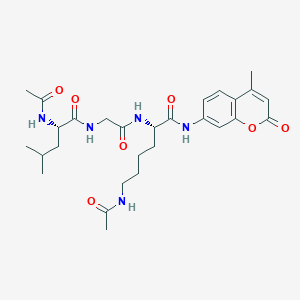

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)